Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate

Description

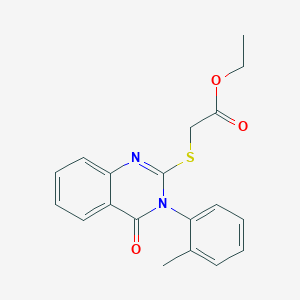

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate (abbreviated as DQA in some studies) is a quinazolinone derivative with a sulfur-containing acetoxyethyl side chain. Its structure comprises a quinazolinone core substituted at position 3 with an o-tolyl (2-methylphenyl) group and at position 2 with a thio-linked ethyl acetate moiety. DQA has been identified as a potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, exhibiting an IC₅₀ of 20 μM in halide influx assays using Fisher rat thyroid (FRT) cells expressing human CFTR . In vitro and in vivo studies confirm its efficacy in reducing intestinal fluid secretion without significant cytotoxicity in human T84 intestinal epithelial cells .

Properties

IUPAC Name |

ethyl 2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-24-17(22)12-25-19-20-15-10-6-5-9-14(15)18(23)21(19)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOEWYWNRULIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145777 | |

| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28831-36-9 | |

| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate typically involves the reaction of ethyl bromoacetate with 2-mercapto-4-oxo-3-o-tolyl-3,4-dihydroquinazoline under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Antidiarrheal Efficacy

One of the most significant applications of DQA is its role as an antidiarrheal agent. Research has demonstrated that DQA effectively inhibits CFTR function, which is crucial for chloride ion transport in intestinal cells. In a study involving Fisher rat thyroid (FRT) cells and human intestinal epithelial T84 cells, DQA showed an IC50 value of approximately 20 μM for inhibiting apical chloride currents induced by CFTR agonists .

In vivo studies using a closed-loop model of cholera in mice revealed that DQA reduced cholera toxin-induced intestinal fluid secretion by 85% without affecting fluid absorption. This indicates its potential utility in treating secretory diarrhea caused by enterotoxins .

Study on Antidiarrheal Properties

A notable study published in Pharmacology evaluated the antidiarrheal efficacy of DQA through both in vitro and in vivo methods. The findings indicated that DQA not only inhibited CFTR activity but also exhibited no cytotoxic effects on intestinal cells at therapeutic concentrations . This positions DQA as a promising candidate for further development into a therapeutic agent for managing diarrheal diseases.

Broader Implications for CFTR Inhibition

The implications of DQA extend beyond just treating diarrhea; CFTR inhibitors like DQA may also have potential applications in managing other conditions associated with dysregulated chloride transport, such as cystic fibrosis and certain types of inflammatory bowel disease (IBD). The reversible nature of its inhibition suggests that it could be utilized safely without inducing long-term adverse effects .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate involves the inhibition of mitochondrial membrane potential, leading to the induction of apoptosis in certain cell lines . The compound targets specific molecular pathways involved in cell survival and proliferation, making it a potential candidate for the treatment of various diseases .

Comparison with Similar Compounds

Key Observations :

- Allyl substituents may increase reactivity but reduce target specificity .

- Synthetic Efficiency : Green methods (e.g., DES with microwaves) reduce reaction times (<2 hours) and improve yields compared to traditional reflux methods (5–13 hours) .

Spectroscopic and Molecular Docking Profiles

Table 2: Spectroscopic and Computational Data

Key Observations :

- NMR Signatures : Methoxy and ester groups produce distinct δ 3.6–4.1 ppm shifts, aiding structural confirmation .

- Docking vs. Activity : Despite stronger computed binding, phenethyl derivatives show lower experimental CFTR inhibition than DQA, suggesting steric or dynamic factors influence efficacy .

Biological Activity

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate features a quinazoline core with a thio group, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 358.42 g/mol .

The synthesis typically involves the reaction of 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl chloroacetate. This can be optimized using various solvents and techniques, including microwave-assisted synthesis to enhance yield and reduce reaction time.

Antimicrobial Properties

Research indicates that Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated significant anticancer properties , particularly against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The presence of the thioacetamido group enhances its cytotoxic effects by influencing interactions with biological targets involved in cancer progression .

The mechanism by which Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate exerts its effects involves inhibition of specific enzymes or receptors that are crucial in disease pathways. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some key compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate | Quinazoline core | Antimicrobial, anticancer |

| Methyl 2-(3-methoxyphenyl)-4-thioxoquinazoline | Contains thioxo group | Cytotoxic against cancer cell lines |

| N-(5-Arylidene)-4-Oxo-2-Thioxothiazolidin | Different thiazolidin core | Inhibitory effects on carbonic anhydrase |

This table highlights how Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate stands out due to its specific substitution patterns and enhanced biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

- Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that derivatives containing the quinazoline structure exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies revealed that Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate induced apoptosis in MCF7 cells, leading to a reduction in cell viability by over 50% at certain concentrations .

Q & A

Basic Research Questions

Q. What is a standard synthetic route for Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate, and how are intermediates purified?

- Methodology : React 3-o-tolyl-2-mercaptoquinazolin-4-one (20 mmol) with anhydrous K₂CO₃ in dry DMF for 30 min, followed by ethyl chloroacetate (20 mmol). Reflux for 5 h, cool, and pour into ice-cold water. Filter the precipitate and recrystallize from ethanol to obtain the pure product .

- Validation : Purity is confirmed via melting point analysis and spectroscopic techniques (FT-IR, NMR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Techniques :

- FT-IR : Identify thioether (C–S, ~650 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and aromatic C–H stretches .

- NMR : Confirm ester (–COOEt, δ ~4.2 ppm for –CH₂–), quinazolinone protons (δ ~6.8–8.5 ppm), and o-tolyl methyl (δ ~2.4 ppm) .

- X-ray crystallography : Resolve crystal packing via SHELXL/SHELXTL software to analyze hydrogen bonds (e.g., C–H···O) and π-π interactions .

Q. How is the compound screened for biological activity in preliminary studies?

- In vitro assays :

- CFTR inhibition : Use Fisher rat thyroid (FRT) or T84 intestinal cells. Measure short-circuit currents to assess chloride transport inhibition .

- Cytotoxicity : Perform MTT assays at varying concentrations (e.g., 10–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How can chemoselective reactions be optimized for derivatives of this compound?

- Approach :

- Use DFT calculations (B3LYP/6-311G) to model reaction pathways, identifying nucleophilic attack sites (e.g., sulfur vs. nitrogen) .

- Experimentally validate with azide coupling or hydrazine hydrate reactions to form acetohydrazides, monitoring by TLC and HPLC .

- Troubleshooting : If byproducts form (e.g., ester hydrolysis), adjust solvent polarity (DMF vs. THF) or reaction time .

Q. What computational methods are used to correlate spectroscopic data with molecular structure?

- Protocol :

- DFT/HF modeling : Calculate vibrational frequencies (B3LYP/6-311++G(d,p)) and scale factors (e.g., 0.961 for IR) to match experimental FT-IR .

- NMR prediction : Apply GIAO method to compute chemical shifts, comparing with experimental ¹H/¹³C NMR .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., CFTR protein) .

Q. How do crystallographic studies resolve contradictions in molecular conformation or packing?

- Crystallography workflow :

- Collect single-crystal data (Mo Kα radiation, λ = 0.71073 Å) and solve structures via SHELXT/SHELXL .

- Analyze deviations (e.g., r.m.s. planar deviation <0.06 Å for quinazolinone core) and intermolecular interactions (C–H···O, π-π stacking) .

- Case study : Discrepancies in dihedral angles (e.g., phenyl group inclination ~71.6°) may arise from solvent effects—validate via recrystallization in alternate solvents (ethanol vs. acetone) .

Q. What strategies address discrepancies between experimental and computational data?

- Root-cause analysis :

- If DFT-calculated IR frequencies mismatch experiments, check basis set adequacy (e.g., upgrade to 6-311++G(2d,p)) or solvent effects in computations .

- For NMR shifts, verify proton assignment via 2D-COSY or HSQC and adjust solvent polarity in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.